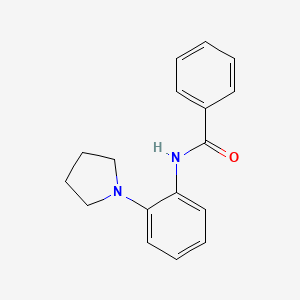
N-(2-pyrrolidin-1-ylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-pyrrolidin-1-ylphenyl)benzamide is a chemical compound characterized by the presence of a pyrrolidine ring attached to a phenyl group, which is further connected to a benzamide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-pyrrolidin-1-ylphenyl)benzamide typically involves the reaction of 2-aminopyridine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, resulting in the formation of the desired benzamide derivative .
Industrial Production Methods
Industrial production methods for this compound may involve the use of metal-organic frameworks (MOFs) as catalysts to enhance the efficiency and yield of the reaction. For example, a bimetallic Fe2Ni-BDC MOF has been shown to effectively catalyze the amidation reaction between 2-aminopyridine and benzoyl chloride, achieving high yields under mild conditions .
Chemical Reactions Analysis
Types of Reactions
N-(2-pyrrolidin-1-ylphenyl)benzamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Water radical cations in microdroplets.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles in the presence of a base such as sodium hydride (NaH).
Major Products Formed
Oxidation: Quaternary ammonium cations.
Reduction: Reduced amine derivatives.
Substitution: Functionalized pyrrolidine derivatives.
Scientific Research Applications
N-(2-pyrrolidin-1-ylphenyl)benzamide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-(2-pyrrolidin-1-ylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can enhance the compound’s binding affinity to certain proteins, leading to the modulation of biological activities. The compound’s non-planar structure allows for better coverage of the pharmacophore space, contributing to its biological efficacy .
Comparison with Similar Compounds
Similar Compounds
N-phenylbenzamide: Lacks the pyrrolidine ring, resulting in different biological activities.
N-(2-pyrrolidin-1-ylphenyl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.
N-(2-pyrrolidin-1-ylphenyl)pyridine: Contains a pyridine ring instead of a benzamide group.
Uniqueness
N-(2-pyrrolidin-1-ylphenyl)benzamide is unique due to the presence of both the pyrrolidine ring and the benzamide moiety, which together contribute to its distinct chemical and biological properties. The combination of these functional groups allows for enhanced binding interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
N-(2-pyrrolidin-1-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c20-17(14-8-2-1-3-9-14)18-15-10-4-5-11-16(15)19-12-6-7-13-19/h1-5,8-11H,6-7,12-13H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHRIPVVCGGINEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC=C2NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00358351 |
Source


|
| Record name | STK248211 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00358351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32366-39-5 |
Source


|
| Record name | STK248211 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00358351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
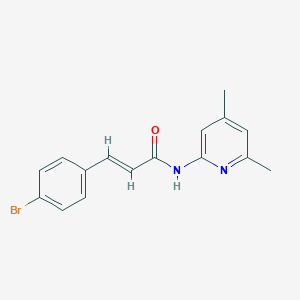
![N-(2-fluorophenyl)-4-[(pyridin-2-ylsulfanyl)methyl]benzamide](/img/structure/B5810667.png)
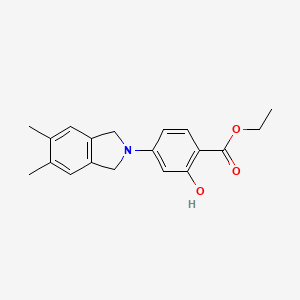
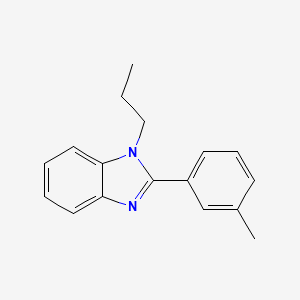
![N-[2-(1-CYCLOHEXENYL)ETHYL]-N'-(3,4-DIMETHOXYPHENYL)UREA](/img/structure/B5810684.png)
![N-[2-(4-morpholinyl)phenyl]-4-nitrobenzamide](/img/structure/B5810688.png)
![methyl 1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carboxylate](/img/structure/B5810694.png)
![2-[(4-chlorophenyl)methylsulfanyl]-N-propan-2-ylacetamide](/img/structure/B5810708.png)
![N-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]benzenesulfonamide](/img/structure/B5810720.png)
![7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-ethyl-2H-chromen-2-one](/img/structure/B5810721.png)
![ethyl (2-{[(2,4-dimethylphenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5810727.png)
![1-[(2,5-difluorophenyl)methyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5810731.png)
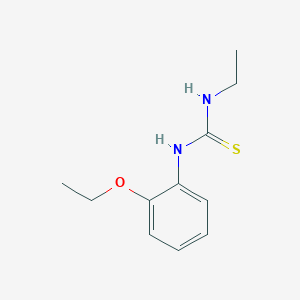
![1-(4-FLUOROBENZOYL)-4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZINE](/img/structure/B5810754.png)
